1-(4-ethylphenyl)-2,3-diphenyl-2H-benzo[f]isoindole-4,9-dione
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Overview
Description
Preparation Methods
The synthesis of 1-(4-ethylphenyl)-2,3-diphenyl-2H,4H,9H-benzo[f]isoindole-4,9-dione can be achieved through various synthetic routes. One common method involves the reaction of substituted tetraynes with imidazole derivatives via a hexadehydro-Diels–Alder domino reaction . This reaction forms three new C–C bonds and two new C-aryl–O bonds through intramolecular cyclization and intermolecular coupling oxidation reactions . Another method involves the acid-induced intermolecular [3+2] cycloaddition/oxidation of 1,4-quinones, aromatic aldehydes, and N-substituted amino esters . This one-pot reaction employs mild conditions and a green oxidant, yielding polysubstituted benzo[f]isoindole-4,9-diones in moderate yields .
Chemical Reactions Analysis
1-(4-Ethylphenyl)-2,3-diphenyl-2H,4H,9H-benzo[f]isoindole-4,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include benzoic acid, which acts as a catalyst in the [3+2] cycloaddition/oxidation reaction . The major products formed from these reactions are polysubstituted benzo[f]isoindole-4,9-diones .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Isoindole derivatives, including 1-(4-ethylphenyl)-2,3-diphenyl-2H,4H,9H-benzo[f]isoindole-4,9-dione, are known for their biological activity and are used as intermediates in the synthesis of bioactive molecules . They have been studied for their potential as antipsychotic agents due to their ability to modulate the dopamine receptor D2 . Additionally, these compounds have shown promise in the treatment of Alzheimer’s disease by inhibiting β-amyloid protein aggregation .
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-2,3-diphenyl-2H,4H,9H-benzo[f]isoindole-4,9-dione involves its interaction with molecular targets such as the dopamine receptor D2 . This interaction occurs at the allosteric binding site of the receptor, leading to modulation of its activity . The compound’s ability to inhibit β-amyloid protein aggregation suggests its involvement in pathways related to neuroprotection and the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
1-(4-Ethylphenyl)-2,3-diphenyl-2H,4H,9H-benzo[f]isoindole-4,9-dione can be compared with other isoindole derivatives, such as isoindoline-1,3-dione and phthalimide . While all these compounds share a common isoindole core, 1-(4-ethylphenyl)-2,3-diphenyl-2H,4H,9H-benzo[f]isoindole-4,9-dione is unique due to its complex structure and multiple rings . This complexity provides it with a broad potential for use in chemical production and clinical medicine .
Properties
Molecular Formula |
C32H23NO2 |
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Molecular Weight |
453.5 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-1,2-diphenylbenzo[f]isoindole-4,9-dione |
InChI |
InChI=1S/C32H23NO2/c1-2-21-17-19-23(20-18-21)30-28-27(31(34)25-15-9-10-16-26(25)32(28)35)29(22-11-5-3-6-12-22)33(30)24-13-7-4-8-14-24/h3-20H,2H2,1H3 |
InChI Key |
GFPZLZBQEFELRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C3C(=C(N2C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C6=CC=CC=C6C3=O |
Origin of Product |
United States |
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